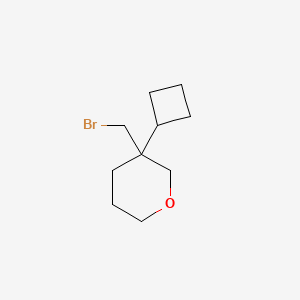
3-(Bromomethyl)-3-cyclobutyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-cyclobutyloxane is an organic compound characterized by a bromomethyl group attached to a cyclobutyloxane ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyloxane typically involves the bromination of cyclobutyloxane derivatives. One common method is the reaction of cyclobutyloxane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group on the cyclobutyloxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclobutyloxanes with various functional groups.
Oxidation: Products include cyclobutyloxane alcohols or carboxylic acids.
Reduction: The primary product is the methyl-substituted cyclobutyloxane.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-cyclobutyloxane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)-3-cyclopentyloxane
- 3-(Bromomethyl)-3-cyclohexyloxane
- 3-(Bromomethyl)-3-cyclopropylmethyloxane
Uniqueness
3-(Bromomethyl)-3-cyclobutyloxane is unique due to its specific ring size and the presence of the bromomethyl group. This combination imparts distinct reactivity and selectivity compared to other similar compounds. The cyclobutyloxane ring provides a balance between ring strain and stability, making it an attractive scaffold for various synthetic applications.
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-cyclobutyloxane |
InChI |
InChI=1S/C10H17BrO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2 |
InChI-Schlüssel |
FBDGAGDABRTVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2(CCCOC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


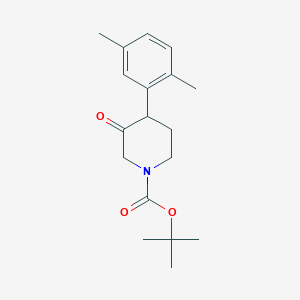
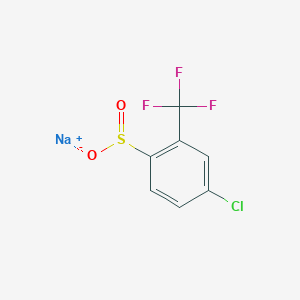
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

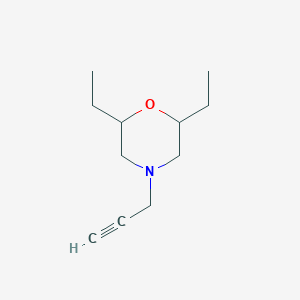
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
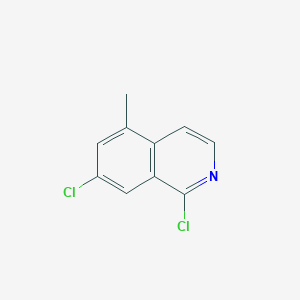
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
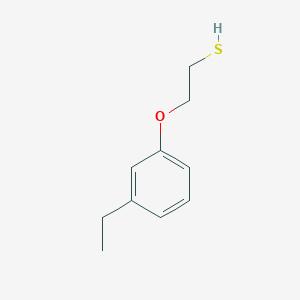
![2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]](/img/structure/B13200158.png)
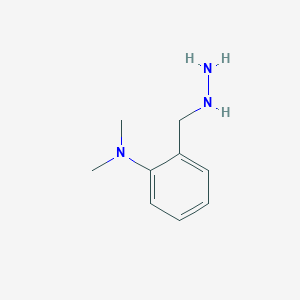
![4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride](/img/structure/B13200166.png)
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
